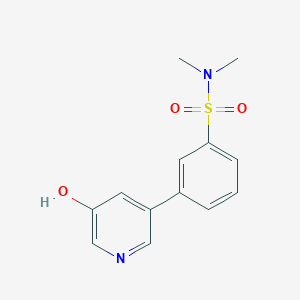
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (5-DMSP) is a compound of interest in the scientific community due to its wide range of potential applications in both research and industry. 5-DMSP is a derivative of pyridine, a six-membered heterocyclic aromatic organic compound that is found in many natural and synthetic products. 5-DMSP has been found to possess a variety of useful properties, including strong acidity, good solubility in a variety of solvents, and a wide range of reactivity. This has made 5-DMSP a popular choice for researchers looking to synthesize and study new compounds.
作用机制
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood, but it is believed to be related to its strong acidity. 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has a pKa of 2.3, which makes it a strong acid. This means that it can easily donate protons (H+) to other molecules, which can then be used to catalyze a variety of reactions. For example, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can donate protons to amines, which can then be used to catalyze the Mannich reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is known that 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is rapidly metabolized in the body and is not known to be toxic. As such, it is generally considered to be safe for use in laboratory experiments.
实验室实验的优点和局限性
The main advantage of using 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its strong acidity, which makes it a useful starting material for the synthesis of a variety of compounds. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, the Mannich reaction is a relatively slow process, and the yields of the reaction can be low. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not very soluble in water, so it must be used in a solvent such as ethanol or dimethylformamide.
未来方向
There are a variety of potential future directions for the use of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research. One potential application is in the synthesis of novel polymers and other materials. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could be used in the development of new drugs and other therapeutic compounds. 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could also be used in the study of enzyme kinetics and other biochemical processes. Finally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could be used in the development of new catalysts and other chemical processes.
合成方法
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is usually synthesized via a process known as the Mannich reaction, which involves the reaction of an amine, aldehyde, and an acid. The amine used in the reaction is usually an aromatic amine, such as aniline, pyridine, or quinoline. The aldehyde is typically formaldehyde, and the acid is usually an aliphatic acid, such as acetic acid. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is usually complete within two to four hours.
科学研究应用
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as a starting material for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other organic compounds. In drug discovery, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as a starting material for the synthesis of novel compounds with potential therapeutic properties. In biochemistry, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in the study of enzyme kinetics and other biochemical processes.
属性
IUPAC Name |
N,N-dimethyl-4-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-6-3-10(4-7-12)11-5-8-13(16)14-9-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSEJQDZVJGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)